molecular formula C20H24N6O3 B6763878 N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide

N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide

Cat. No.: B6763878
M. Wt: 396.4 g/mol
InChI Key: JCSDBFLHBYGZDV-UHFFFAOYSA-N
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Description

N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring, a pyrazole ring, and an oxadiazole ring

Properties

IUPAC Name

N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-13(2)19-22-18(24-29-19)17-12-28-11-10-25(17)20(27)21-15-6-4-5-7-16(15)26-9-8-14(3)23-26/h4-9,13,17H,10-12H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSDBFLHBYGZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2NC(=O)N3CCOCC3C4=NOC(=N4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 3-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Attachment of the phenyl group: The pyrazole ring is then functionalized with a phenyl group through electrophilic aromatic substitution or similar reactions.

    Synthesis of the oxadiazole ring: The oxadiazole ring is formed by cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Formation of the morpholine ring: The morpholine ring is synthesized through nucleophilic substitution reactions involving suitable amines and epoxides.

    Coupling reactions: Finally, the different rings are coupled together using amide bond formation reactions, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.

    Materials Science: It can be used in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide
  • N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-ethyl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide

Uniqueness

N-[2-(3-methylpyrazol-1-yl)phenyl]-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine-4-carboxamide is unique due to the specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

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